molecular formula C11H16N2S B3433805 [4-(Butan-2-yl)phenyl]thiourea CAS No. 565181-84-2

[4-(Butan-2-yl)phenyl]thiourea

Cat. No. B3433805
CAS RN: 565181-84-2
M. Wt: 208.33 g/mol
InChI Key: WTXSUXUHTUONPP-UHFFFAOYSA-N
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Description

“[4-(Butan-2-yl)phenyl]thiourea” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of thiourea, a versatile synthetic block used in the synthesis of a wide variety of new organic compounds with biological activity .


Synthesis Analysis

The synthesis of “[4-(Butan-2-yl)phenyl]thiourea” involves the reaction of isothiocyanates with (S)-2-butanol to form thiocarbamates . This research is part of an undergraduate study into creating new chiral model compounds from reacting a chiral moiety with another molecule to combine specific features of both .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The structures display N—H S hydrogen bonds, resulting in R2 2(8) hydrogen-bonded ring synthons connecting the two independent molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[4-(Butan-2-yl)phenyl]thiourea” are primarily condensation reactions between amines and carbon disulfide . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .

Future Directions

The future directions for the study of “[4-(Butan-2-yl)phenyl]thiourea” could involve further exploration of its potential biological activities. For instance, similar thiocarbamates have been investigated previously for their biological activities . Additionally, the compound could be further developed and tested for its potential as an anticancer agent .

properties

IUPAC Name

(4-butan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-3-8(2)9-4-6-10(7-5-9)13-11(12)14/h4-8H,3H2,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXSUXUHTUONPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290385
Record name N-[4-(1-Methylpropyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Butan-2-yl)phenyl]thiourea

CAS RN

565181-84-2
Record name N-[4-(1-Methylpropyl)phenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565181-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1-Methylpropyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(butan-2-yl)phenyl]thiourea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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